3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
The unique chemical structure of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone makes it a promising candidate for various scientific research applications. It has been studied extensively for its potential use in cancer treatment due to its ability to inhibit certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, it has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound has potent anti-cancer activity against various cancer cell lines. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent activity against cancer cells and its potential use as a therapeutic agent. Additionally, its ability to improve cognitive function makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-chloroaniline, 2-bromo-5-iodobenzaldehyde, and 3-pyridinecarboxaldehyde in the presence of a base and a catalyst. This method has been reported in various scientific journals and has been optimized to obtain a high yield of the compound.
properties
IUPAC Name |
3-(2-chlorophenyl)-6-iodo-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClIN3O/c22-17-5-1-2-6-19(17)26-20(10-7-14-4-3-11-24-13-14)25-18-9-8-15(23)12-16(18)21(26)27/h1-13H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAQXYVMQFVNA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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